![molecular formula C10H10N2O5 B14321331 4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid CAS No. 106200-97-9](/img/structure/B14321331.png)
4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid is an organic compound characterized by the presence of an ethoxycarbonyl group and an NNO-azoxy functional group attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid typically involves the following steps:
Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the para position relative to the ester group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt by treatment with sodium nitrite and hydrochloric acid at low temperatures.
Azoxy Formation: The diazonium salt is then reacted with sodium azide to form the NNO-azoxy group.
Hydrolysis: Finally, the ester group is hydrolyzed under acidic or basic conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The azoxy group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the azoxy group can yield amines or hydroxylamines.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Halogenated benzoic acids.
Aplicaciones Científicas De Investigación
4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid exerts its effects depends on its interaction with molecular targets. The azoxy group can interact with nucleophiles, while the benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can affect enzyme activity, protein function, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzoic acid: Lacks the azoxy group but has similar aromatic and carboxylic acid functionalities.
4-Aminobenzoic acid: Contains an amino group instead of the azoxy group.
4-Hydroxybenzoic acid: Features a hydroxyl group in place of the azoxy group.
Propiedades
Número CAS |
106200-97-9 |
|---|---|
Fórmula molecular |
C10H10N2O5 |
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
(4-carboxyphenyl)-ethoxycarbonylimino-oxidoazanium |
InChI |
InChI=1S/C10H10N2O5/c1-2-17-10(15)11-12(16)8-5-3-7(4-6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14) |
Clave InChI |
NNVHJTVWGGZKOR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N=[N+](C1=CC=C(C=C1)C(=O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






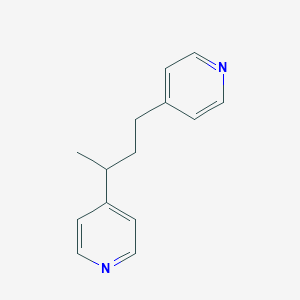
![(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14321264.png)
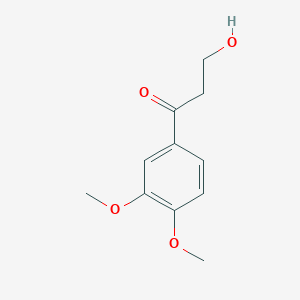


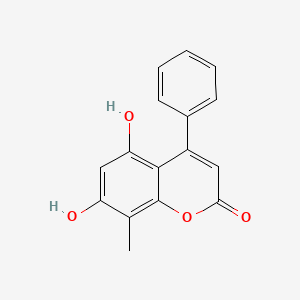
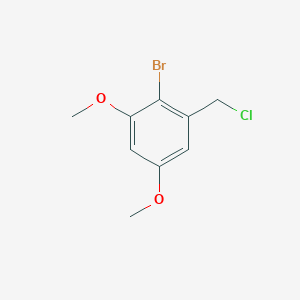

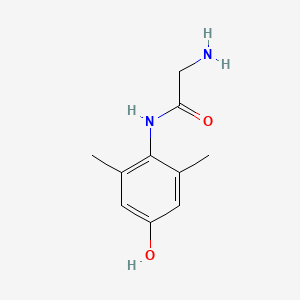
![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)
